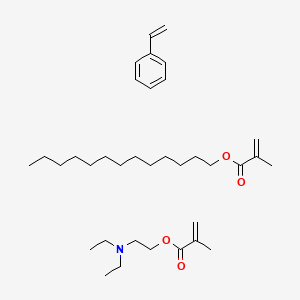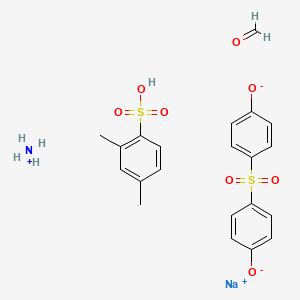
(4-Benzylpiperidin-1-yl)(cyclopropyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Benzylpiperidin-1-yl)(cyclopropyl)methanone is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzyl group attached to the piperidine ring and a cyclopropyl group attached to the methanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpiperidin-1-yl)(cyclopropyl)methanone typically involves the reaction of 4-benzylpiperidine with cyclopropylcarbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Benzylpiperidin-1-yl)(cyclopropyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzylpiperidine carboxylic acid.
Reduction: Formation of (4-Benzylpiperidin-1-yl)(cyclopropyl)methanol.
Substitution: Formation of various substituted benzylpiperidine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (4-Benzylpiperidin-1-yl)(cyclopropyl)methanone involves its interaction with specific molecular targets in the body. It is believed to act on certain receptors or enzymes, modulating their activity and leading to the observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Benzylpiperidin-1-yl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl)methanone: A compound with similar structural features but different functional groups, showing potent antitubercular activity.
1-(4-Chlorophenyl)cyclopropylmethanone: Another related compound with a chlorophenyl group instead of a benzyl group.
Uniqueness
(4-Benzylpiperidin-1-yl)(cyclopropyl)methanone stands out due to its unique combination of a benzyl group and a cyclopropyl group, which imparts distinct chemical and biological properties
Propriétés
| 574723-94-7 | |
Formule moléculaire |
C16H21NO |
Poids moléculaire |
243.34 g/mol |
Nom IUPAC |
(4-benzylpiperidin-1-yl)-cyclopropylmethanone |
InChI |
InChI=1S/C16H21NO/c18-16(15-6-7-15)17-10-8-14(9-11-17)12-13-4-2-1-3-5-13/h1-5,14-15H,6-12H2 |
Clé InChI |
WEFGEHHXXUQMLK-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(e)-2-[(4-Chlorophenyl)iminomethyl]-5-methoxyphenol](/img/structure/B13765764.png)


![Ethanone, 1,2-diphenyl-2-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B13765821.png)
![Acetamide, N-[3-[[8-(acetylamino)-2-hydroxy-1-naphthalenyl]azo]-2-hydroxy-5-nitrophenyl]-](/img/structure/B13765839.png)
